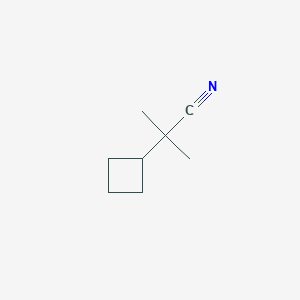

2-Cyclobutyl-2-methylpropanenitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-cyclobutyl-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2,6-9)7-4-3-5-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCGFILXVDDCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Nitrile Compounds in Modern Chemical Science

Nitrile compounds, characterized by the presence of a carbon-nitrogen triple bond (—C≡N), are a cornerstone of modern chemical science. ebsco.comfiveable.me This functional group's unique electronic properties and reactivity make nitriles indispensable in a vast array of applications, from industrial polymers to life-saving pharmaceuticals. numberanalytics.com

The cyano group is highly polar, leading to distinct physical properties such as high boiling points and good solubility in polar solvents. numberanalytics.com Chemically, the nitrile group is a versatile precursor for a multitude of other functional groups. It can be hydrolyzed to form amides and carboxylic acids, reduced to primary amines, or undergo addition reactions with organometallic reagents to form ketones. fiveable.menumberanalytics.com This reactivity makes nitriles valuable intermediates in organic synthesis, allowing for the construction of complex molecular architectures. numberanalytics.com

In materials science, nitriles are fundamental monomers for important polymers like polyacrylonitrile, which is the precursor to carbon fiber, and nitrile rubber, known for its resistance to oils and fuels. numberanalytics.com In the pharmaceutical industry, the nitrile group is present in numerous drugs and serves as a key building block in the synthesis of various therapeutic agents. numberanalytics.comnumberanalytics.com For instance, it has been incorporated into covalent inhibitors, with recent successful examples including the FDA-approved drug nirmatrelvir. nih.gov The ability of the nitrile group to act as a bioisostere for other functional groups and its role in modulating the electronic properties of a molecule further underscore its importance in drug design.

Significance of Cyclobutane Derivatives in Contemporary Organic Chemistry

Cyclobutane (B1203170) derivatives, once considered mere chemical curiosities, have emerged as increasingly important building blocks in contemporary organic synthesis and medicinal chemistry. nih.govru.nl The significance of the cyclobutane ring stems from its unique three-dimensional structure and inherent ring strain, which is approximately 26.7 kcal/mol. nih.govrsc.org This strain energy does not render the ring overly reactive but can be harnessed for selective chemical transformations. rsc.org

First synthesized in 1907, cyclobutane itself is a colorless gas. nih.gov However, the incorporation of the cyclobutane motif into more complex molecules can have profound effects on their properties. bohrium.com In medicinal chemistry, cyclobutane rings are used to:

Introduce conformational restriction: The puckered nature of the cyclobutane ring can lock a molecule into a specific three-dimensional arrangement, which can be crucial for binding to a biological target. nih.govru.nl

Improve metabolic stability: Replacing more metabolically labile groups with a cyclobutane ring can enhance the pharmacokinetic profile of a drug candidate. nih.govru.nl

Serve as a scaffold: The cyclobutane framework can be used as a central scaffold to which various functional groups can be attached with precise spatial orientation. nih.gov

Act as a bioisostere: The cyclobutane ring can sometimes replace other groups, like phenyl rings or gem-dimethyl groups, to improve physicochemical properties. nih.gov

The synthesis of complex natural products containing cyclobutane rings has driven the development of novel synthetic methodologies, including [2+2] photocycloaddition reactions. rsc.orgnih.gov Furthermore, the unique reactivity of cyclobutanes allows for various ring-opening and ring-expansion reactions, providing access to a diverse range of molecular structures. lifechemicals.com The growing commercial availability of cyclobutane building blocks is further facilitating their use in drug discovery and materials science. nih.gov

Overview of Current Research Trajectories for 2 Cyclobutyl 2 Methylpropanenitrile and Analogous Structures

General Principles of Nitrile Synthesis in Organic Chemistry

The synthesis of nitriles is a fundamental transformation in organic chemistry, providing versatile intermediates for a wide range of more complex molecules.

The formation of alkyl nitriles is commonly achieved through cyanation reactions, which involve the introduction of a cyanide group (-CN) onto an alkyl substrate. wikipedia.org A primary method for this transformation is the nucleophilic substitution reaction of an alkyl halide with a cyanide salt. vaia.comlibretexts.org This reaction typically proceeds via an S\N2 mechanism for primary and secondary alkyl halides, where the cyanide ion acts as the nucleophile. vaia.comchemistrysteps.com Common cyanide sources include sodium cyanide (NaCN) and potassium cyanide (KCN). chemistrysteps.com To mitigate the high toxicity of these reagents, less toxic alternatives like zinc cyanide (Zn(CN)₂) are also employed, often in conjunction with a nickel catalyst for the cyanation of unactivated secondary alkyl halides. chemistryviews.org

However, the direct nucleophilic substitution for nitrile synthesis is generally not effective for tertiary alkyl halides due to steric hindrance, which disfavors the S\N2 pathway. vaia.comchemistrysteps.com In these cases, the reaction may proceed through an S\N1 mechanism, although elimination reactions often become a competing and major pathway. chemistrysteps.com Other methods for synthesizing alkyl nitriles include the dehydration of primary amides and the reaction of aldehydes or ketones to form cyanohydrins. libretexts.orgchemistrysteps.com

Table 1: Comparison of Selected Cyanation Methods for Alkyl Nitrile Formation

| Method | Substrate | Cyanide Source | Catalyst/Reagent | Key Features |

|---|---|---|---|---|

| Nucleophilic Substitution (S\N2) | Primary/Secondary Alkyl Halides | NaCN, KCN | - | A well-established and straightforward method. vaia.comchemistrysteps.com |

| Nickel-Catalyzed Cyanation | Secondary Alkyl Halides | Zn(CN)₂ | NiCl₂·6H₂O, Ligand | Utilizes a less toxic cyanide source and is effective for unactivated substrates. chemistryviews.org |

| Dehydration of Primary Amides | Primary Amides | SOCl₂, POCl₃, P₂O₅ | - | A two-step approach starting from carboxylic acids. chemistrysteps.com |

The construction of all-carbon quaternary centers, particularly those bearing a nitrile group, presents a significant synthetic challenge due to steric hindrance. acs.org Advanced strategies have been developed to overcome this hurdle. One such method involves the Michael reaction of β,β-disubstituted alkenes. acs.org

More sophisticated approaches include multi-component reactions catalyzed by transition metals. For instance, a cobalt(III)-catalyzed three-component strategy enables the synthesis of acyclic quaternary centers with a nitrile group by reacting a substrate with a diene and an electrophilic cyanating reagent like N-cyanosuccinimide. nih.govresearchgate.netnih.gov This method offers high regio- and stereocontrol. nih.govresearchgate.netnih.gov Another innovative approach is a four-component reaction using a DABCO-based ionic liquid catalyst to produce nitrile-substituted all-carbon quaternary centers under mild conditions. acs.org

Enantioselective methods have also been developed to control the stereochemistry of the quaternary center. One example is the enantioselective Michael reaction of silyl (B83357) ketene (B1206846) imines with 1-acrylpyrazoles, catalyzed by a chiral N,N'-dioxide-Co(II) complex, which is highly efficient for constructing nitrile-bearing quaternary carbons. nih.gov Anion-relay strategies using a non-toxic electrophilic CN source like 2-methyl-2-phenylpropanenitrile (B75176) have also been reported for the synthesis of these challenging motifs. nih.gov

Table 2: Overview of Advanced Strategies for Quaternary Nitrile Synthesis

| Strategy | Key Reagents/Catalysts | Substrates | Key Features |

|---|---|---|---|

| Michael Addition | Strong base | β,β-disubstituted alkenes, nitrile-containing nucleophiles | A classic method for C-C bond formation. acs.org |

| Cobalt-Catalyzed Three-Component Reaction | Cp*Co(III) catalyst, N-cyanosuccinimide | Dienes, compounds with activatable C-H bonds | Forms acyclic quaternary centers with high control. nih.govresearchgate.netnih.gov |

| Four-Component Reaction | DABCO-based ionic liquid | Aldehydes, malononitrile (B47326), etc. | A green and efficient method. acs.org |

| Enantioselective Michael Reaction | Chiral N,N'-dioxide-Co(II) complex | Silyl ketene imines, 1-acrylpyrazoles | Provides high enantioselectivity for the quaternary center. nih.gov |

Specific Synthetic Routes to this compound

The compound this compound is listed in chemical supplier catalogs. bldpharm.com The synthesis would likely involve the creation of the α-cyclobutyl-α-methyl nitrile moiety. A plausible approach would be the alkylation of cyclobutylacetonitrile. This would involve deprotonation of cyclobutylacetonitrile with a strong base to form a carbanion, followed by reaction with a methylating agent like methyl iodide. Another potential route could involve the reaction of a cyclobutyl methyl ketone with a cyanide source, such as tosylmethyl isocyanide, which can convert ketones into nitriles. organic-chemistry.org

A related synthesis is that of cyclopropylacetonitrile, which can be prepared from cyclopropanemethanol. google.com This process involves the conversion of the alcohol to a mixture of halides, followed by cyanation. google.com A similar strategy could be envisioned for the cyclobutyl analogue, starting from cyclobutylmethanol.

Modern synthetic methods offer more elegant and efficient routes to a molecule like this compound. Convergent synthetic approaches, where different fragments of the molecule are synthesized separately and then joined, could be advantageous. For example, a palladium-catalyzed tandem cyanation/alkylation reaction could potentially construct the desired framework in a single pot. galchimia.com

Given the presence of the quaternary center, the advanced strategies discussed in section 2.1.2 are highly relevant. A cobalt-catalyzed C-H activation approach could potentially be adapted. For instance, a reaction between a cyclobutane-containing substrate, a methyl-donating reagent, and a cyanide source could be explored. The four-component reaction strategy could also be a viable, green alternative for the synthesis of this compound. acs.org

Synthesis of Structurally Related Cyclobutyl and Propanenitrile Derivatives

The synthesis of molecules structurally related to this compound involves the construction of the cyclobutane ring and the functionalized propanenitrile chain.

The synthesis of cyclobutane derivatives can be challenging due to ring strain. calstate.edu Common methods include [2+2] photocycloadditions of alkenes. baranlab.org The Suzuki-Miyaura coupling of potassium cyclobutyltrifluoroborates with aryl chlorides is a method for synthesizing aryl-substituted cyclobutanes. organic-chemistry.org Grignard reagents derived from cyclobutane can also be coupled with alkyl iodides in the presence of a cobalt catalyst. organic-chemistry.org

Substituted propanenitrile derivatives are found in various biologically active molecules. researchgate.net Their synthesis often involves the modification of a propanenitrile backbone. For example, Knoevenagel condensation of malononitrile with an aldehyde can lead to a substituted propanenitrile derivative. researchgate.net The introduction of various functional groups onto the propanenitrile structure can be achieved through standard organic transformations. ontosight.aiontosight.ai

Synthetic Strategies for this compound and Related Compounds

The synthesis of molecules containing a cyclobutane ring, such as this compound, presents unique challenges due to the inherent ring strain of the four-membered carbocycle. baranlab.org However, this strain also makes cyclobutane derivatives valuable intermediates in organic synthesis. baranlab.org This article explores established and innovative methodologies for constructing the cyclobutane core and for preparing diverse propanenitrile analogues.

1 Methodologies for Cyclobutane Ring Construction

The construction of the cyclobutane ring is a pivotal step in the synthesis of this compound. Various synthetic strategies have been developed to form this four-membered ring system, with [2+2] cycloaddition reactions being the most prominent and widely utilized method. nih.govkib.ac.cnnih.gov

[2+2] Cycloaddition Reactions: This class of reactions involves the joining of two components, each contributing two atoms to form the four-membered ring. fiveable.me These reactions can be initiated thermally or photochemically.

Photochemical [2+2] Cycloadditions: These reactions are particularly effective for creating strained four-membered rings. libretexts.org They typically involve the excitation of one of the reacting partners, which must contain a conjugated system capable of absorbing light, to a reactive state. baranlab.orglibretexts.org Common sensitizers like acetone (B3395972) and benzophenone (B1666685) are often used to facilitate the formation of the necessary triplet state. baranlab.org The reaction often proceeds through a 1,4-diradical intermediate before ring closure. baranlab.org A key advantage of photochemical cycloadditions is that they can produce both carbon and heteroatom-containing rings through either intermolecular or intramolecular pathways. libretexts.org

Thermal [2+2] Cycloadditions: While some thermal [2+2] cycloadditions are forbidden by orbital symmetry rules, certain substrates, like ketenes, can undergo these reactions readily. fiveable.melibretexts.org Ketenes, with their sp-hybridized central carbon, react with alkenes (ketenophiles) to form cyclobutanones. libretexts.org

Transition Metal-Catalyzed [2+2] Cycloadditions: Transition metals can catalyze [2+2] cycloadditions, providing an alternative to photochemical methods. baranlab.org For instance, visible light photocatalysis using ruthenium(II) complexes can promote the efficient heterodimerization of acyclic enones to form tri- and tetrasubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.org

Intramolecular [2+2] Cycloadditions: When the two reacting π-systems are part of the same molecule, an intramolecular [2+2] cycloaddition can occur, leading to the formation of fused ring systems. wikipedia.orgacs.org The length and nature of the tether connecting the two reactive groups are crucial for the success of these reactions. wikipedia.orgnih.gov

Other Methods for Cyclobutane Synthesis:

Ring Contraction: Substituted cyclobutanes can be synthesized from more readily available five-membered rings, such as pyrrolidines. acs.orgchemistryviews.org This method involves a stereoselective ring contraction, often proceeding through a 1,4-biradical intermediate. acs.orgchemistryviews.org

Cycloisomerization: Alkylidenecyclopropanes can be rearranged into cyclobutane derivatives through π-acid catalysis, for example, using gold catalysts. nih.gov This method is effective for creating fused 5-4 and 6-4 ring systems. nih.gov

From Bicyclo[1.1.0]butanes: Highly strained bicyclo[1.1.0]butyl boronate complexes can react with various electrophiles to produce 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.org

Table 1: Comparison of Cyclobutane Construction Methodologies

| Methodology | Type | Key Features | Typical Substrates |

|---|---|---|---|

| [2+2] Cycloaddition | Photochemical | Light-induced, proceeds via excited states, good for strained rings. baranlab.orglibretexts.org | Alkenes, alkynes, carbonyl compounds. baranlab.orgfiveable.me |

| Thermal | Involves ketenes, regiochemistry is straightforward. libretexts.org | Ketenes, alkenes. libretexts.org | |

| Transition Metal-Catalyzed | Uses catalysts like Ru(II), can be highly diastereoselective. organic-chemistry.org | Enones. organic-chemistry.org | |

| Intramolecular | Forms fused ring systems, tether dependent. wikipedia.orgnih.gov | Molecules with two π-systems. wikipedia.org | |

| Ring Contraction | Stereoselective | Converts 5-membered rings to 4-membered rings. acs.orgchemistryviews.org | Polysubstituted pyrrolidines. chemistryviews.org |

| Cycloisomerization | π-Acid Catalyzed | Rearrangement of smaller rings to form cyclobutanes. nih.gov | Alkylidenecyclopropanes. nih.gov |

2 Stereoselective and Regioselective Synthetic Techniques for Cyclobutyl Moieties

Achieving control over stereochemistry and regiochemistry is critical when synthesizing complex, substituted cyclobutanes.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. In [2+2] photocycloadditions, the stereochemistry of the starting materials is often preserved in the product. fiveable.me For instance, the intramolecular [2+2] photocycloaddition used in the total synthesis of (+)-lactiflorin proceeds with high stereoselectivity. kib.ac.cn Organocatalysis has also emerged as a powerful tool for enantioselective synthesis. For example, N-phenylsulfonyl-(S)-proline can catalyze the desymmetrization of 3-substituted cyclobutanones via an aldol (B89426) reaction, yielding functionalized products with excellent diastereo- and enantioselectivity. mdpi.com

Regioselectivity: This relates to the control of the orientation of addition in reactions. In thermal ketene [2+2] cycloadditions, the regiochemistry is typically straightforward, with the most electron-rich atom of the alkene reacting with the electron-poor carbonyl carbon of the ketene. libretexts.org In photocatalyzed [2+2] cycloadditions of enones, the regioselectivity can be influenced by the electronic properties of the substituents. harvard.edu For spirocyclobutenes, a regioselective monoborylation can be achieved using a copper catalyst with a specific bidentate phosphine (B1218219) ligand, allowing for controlled functionalization of the double bond. nih.gov

A notable strategy for achieving cis-1,3-difunctionalization involves a formal γ-C-H functionalization of cyclobutyl ketones. nih.gov This method proceeds through a bicyclo[1.1.1]pentan-2-ol intermediate formed via a Norrish-Yang reaction, which then undergoes a palladium-catalyzed C-C cleavage and functionalization to yield cis-γ-substituted cyclobutyl ketones stereospecifically. nih.gov

Table 2: Examples of Stereoselective and Regioselective Cyclobutane Syntheses

| Reaction Type | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|

| Asymmetric [2+2] Cycloaddition | Chiral CBS catalyst | Asymmetric synthesis of a cyclobutane adduct. nih.gov | nih.gov |

| Organocatalyzed Aldol Reaction | N-phenylsulfonyl-(S)-proline | Enantio- and diastereoselective desymmetrization of cyclobutanones. mdpi.com | mdpi.com |

| Copper-Catalyzed Borylation | Copper salt / xantphos (B1684198) ligand | Complete regiocontrol in the monoborylation of spirocyclobutenes. nih.gov | nih.gov |

| Palladium-Catalyzed C-C Functionalization | Palladium catalyst / ligand | Stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.gov | nih.gov |

| Ring Contraction | HTIB / Ammonium (B1175870) carbamate | Stereoselective formation of cyclobutanes from pyrrolidines. chemistryviews.org | chemistryviews.org |

3 Preparation of Diverse Substituted Propanenitrile Analogues

The propanenitrile moiety is another key structural feature. The synthesis of substituted propanenitriles, particularly α,α-disubstituted analogues, is an active area of research.

α-Alkenylation: Aryl acrylonitrile (B1666552) derivatives can be synthesized through the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates. nih.govfrontiersin.org This method provides access to a variety of substituted and functionalized aryl acrylonitriles. nih.gov

Addition to Propiolonitriles: The addition of phenols to propiolonitriles can produce (Z)- or (E)-3-aryloxy-acrylonitriles depending on the promoter used (Na₂CO₃ for Z-isomers, DABCO for E-isomers). rsc.org

Synthesis of α-Aminonitriles: The Strecker reaction, first reported in 1850, is a classic and widely used method for synthesizing α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. mdpi.com Modern variations of this reaction utilize catalysts to improve efficiency and enantioselectivity. organic-chemistry.org Another approach is the cross-dehydrogenative coupling (CDC) reaction, which involves the cyanation of tertiary or secondary amines by functionalizing a C-H bond. mdpi.com An environmentally friendly method involves the rearrangement of aryl/alkylidene malononitriles with anilines, which generates HCN in situ, avoiding the need for an external cyanide source. organic-chemistry.org

Synthesis of α,α-Disubstituted Propanenitriles: The synthesis of α,α-disubstituted α-amino acids and their nitrile precursors is challenging due to steric hindrance. researchgate.net One approach is the direct catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters, catalyzed by chiral N-heterocyclic carbene complexes of iridium. rsc.org

Table 3: Methods for the Preparation of Substituted Propanenitriles

| Product Type | Synthetic Method | Key Reagents/Catalysts | Features |

|---|---|---|---|

| Aryl Acrylonitriles | α-Alkenylation | Palladium/NIXANTPHOS, vinyl halides. nih.govfrontiersin.org | Good functional group tolerance. frontiersin.org |

| 3-Aryloxy-acrylonitriles | Addition to Propiolonitrile | Phenols, Na₂CO₃ or DABCO. rsc.org | Stereoselective for Z or E isomers. rsc.org |

| α-Aminonitriles | Strecker Reaction | Carbonyl, amine, cyanide source. mdpi.com | Classic, versatile multi-component reaction. mdpi.com |

| α-Aminonitriles | Cross-Dehydrogenative Coupling | Tertiary/secondary amine, oxidant, cyanide source. mdpi.com | C-H bond functionalization. mdpi.com |

| α,α-Disubstituted α-Amino Nitriles | Asymmetric Addition | Acetonitrile, α-iminoester, Iridium-NHC complex. rsc.org | Enantioselective synthesis of sterically hindered products. rsc.org |

Transformations of the Nitrile Functional Group in this compound

The carbon-nitrogen triple bond of the nitrile group in this compound is a versatile functional group that can undergo a variety of transformations, including reductions, additions of organometallic reagents, and cycloaddition reactions.

Reductive Transformations to Amines and Aldehydes

The nitrile group can be reduced to form either primary amines or aldehydes, depending on the choice of reducing agent and reaction conditions. chemistrysteps.com

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the nitrile to a primary amine. chemguide.co.ukjove.commasterorganicchemistry.com The reaction typically proceeds by the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition then occurs, leading to a dianion which, upon aqueous workup, is protonated to yield the primary amine, (2-cyclobutyl-2-methylpropyl)amine. jove.com Catalytic hydrogenation using hydrogen gas with catalysts like palladium, platinum, or nickel can also achieve this transformation. chemguide.co.uk

Reduction to Aldehydes: For the partial reduction of the nitrile to an aldehyde, a less reactive and bulkier reducing agent like diisobutylaluminum hydride (DIBAL-H) is employed. chemistrysteps.commasterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures to prevent over-reduction. chemistrysteps.com DIBAL-H adds a single hydride ion to the nitrile, forming a stable intermediate aluminum-imine complex. wikipedia.org Subsequent hydrolysis of this intermediate furnishes the corresponding aldehyde, 2-cyclobutyl-2-methylpropanal. masterorganicchemistry.comwikipedia.org The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, provides an alternative route to aldehydes from nitriles. wikipedia.orgchemistrysteps.com

Table 1: Reductive Transformations of this compound

| Starting Material | Reagent(s) | Product | Product Type |

|---|

Conversion to Ketones via Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), provides a direct route to ketones. pearson.compearson.com These strong nucleophiles add to the electrophilic carbon of the nitrile group. libretexts.org

The mechanism involves the initial formation of an imine salt upon nucleophilic attack. This intermediate is stable and does not undergo a second addition by the organometallic reagent. chemistrysteps.com Subsequent acidic hydrolysis of the imine salt yields the final ketone product. libretexts.orgmasterorganicchemistry.com For example, the reaction of this compound with methylmagnesium bromide, followed by an aqueous workup, would yield 3-cyclobutyl-3-methylbutan-2-one. youtube.comyoutube.com The use of copper(I) salts can catalyze the addition of Grignard reagents, particularly with sterically hindered nitriles. masterorganicchemistry.com

Table 2: Synthesis of Ketones from this compound

| Starting Material | Reagent(s) | Intermediate | Product |

|---|

Cycloaddition and Condensation Reactions for Heterocycle Formation (e.g., Tetrazoles, Pyridines)

The nitrile functionality of this compound can participate in cycloaddition and condensation reactions to construct various heterocyclic rings.

Tetrazole Formation: A common method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) ion with a nitrile. acs.orgtandfonline.com This reaction can be catalyzed by a variety of reagents, including zinc salts like zinc bromide in water, which offers a safe and efficient protocol. acs.orgrsc.orgorganic-chemistry.org Other catalysts such as sulfamic acid, various Lewis acids (e.g., AlCl₃, FeCl₃), and organotin compounds have also been employed. tandfonline.comthieme-connect.com The reaction involves the addition of sodium azide to the nitrile, often under reflux conditions, followed by acidification to yield the tetrazole ring. acs.org

Pyridine Formation: Pyridine derivatives can be synthesized from nitriles through several pathways, including transition metal-catalyzed [2+2+2] cycloadditions. rsc.orguwindsor.ca In this reaction, a nitrile undergoes cyclotrimerization with two molecules of an alkyne, catalyzed by complexes of metals like cobalt or rhodium. rsc.orgorganic-chemistry.orgbaranlab.org This method allows for the construction of highly substituted pyridines. rsc.org Other routes to pyridines include condensation reactions of nitriles with various partners, such as the reaction of a nitrile ylide with methylenecyclopropenes. rsc.org The reaction of acetylene (B1199291) with nitriles can also yield pyridines, alongside pyrimidines. acs.org

Reactions Involving the Cyclobutyl Moiety of this compound

The strained four-membered cyclobutyl ring in this compound is susceptible to reactions that relieve its inherent ring strain, primarily through ring-opening and ring-expansion transformations. acs.orgbaranlab.org

Ring-Opening Reactions and Rearrangements

The cyclobutane ring can be opened under various conditions, including hydrogenation and reactions involving radical intermediates. pharmaguideline.com The ease of cleavage of a cyclobutane bond is influenced by the substituents on the ring and the reaction mechanism. acs.org For instance, the ring-opening of cyclobutylmethyl radicals has been studied, providing insight into the kinetics and thermodynamics of such processes. st-andrews.ac.ukcanada.carsc.org In the context of this compound, reactions that generate a radical or a carbocation adjacent to the ring could trigger ring-opening to form a more stable acyclic or larger ring system. Tandem ring-opening/intramolecular cycloaddition reactions have been developed for the synthesis of complex fused ring systems containing a cyclobutane moiety. nih.gov

Ring Expansion Transformations and Their Scope

Ring-expansion reactions are a common feature of cyclobutane chemistry, providing access to more stable five- and six-membered rings. acs.orgresearchgate.net These transformations often proceed through carbocationic intermediates. chemistrysteps.com For example, the formation of a positive charge on a carbon atom attached to the cyclobutane ring can induce a rearrangement where a bond within the cyclobutane ring migrates, leading to an expanded ring. ugent.bestackexchange.com

The scope of these ring expansions is broad, allowing for the synthesis of a variety of carbocyclic and heterocyclic systems. acs.org For instance, the rearrangement of cyclobutylmethylcarbenium ions to cyclopentyl systems is a well-documented process. ugent.be In the case of this compound, if a reaction were to generate a carbocation on the tertiary carbon bearing the nitrile and methyl groups, a ring expansion to a cyclopentyl system would be a plausible transformation. The specific products would depend on the reaction conditions and the nature of any subsequent trapping nucleophiles. The development of new methods for ring expansion continues to be an active area of research, with applications in the synthesis of complex molecules. scispace.com

Photochemical and Thermal Cycloaddition Reactions of Cyclobutyl Derivatives

While the synthesis of cyclobutane rings often involves thermal or photochemical [2+2] cycloaddition reactions, the reactivity of the cyclobutane moiety itself under these conditions is characterized by ring-opening or rearrangement reactions. researchgate.netnih.gov These transformations are driven by the release of the inherent ring strain within the four-membered carbocycle. researchgate.net

Under thermal conditions, cyclobutene (B1205218) derivatives undergo stereospecific electrocyclic ring-opening to form 1,3-dienes. masterorganicchemistry.comlibretexts.org The stereochemistry of this process is dictated by the principles of orbital symmetry, specifically following a conrotatory path for the 4-π electron system. masterorganicchemistry.comlibretexts.orglibretexts.org For instance, heating cis-3,4-dimethylcyclobutene results in a conrotatory opening to produce (2E,4Z)-2,4-hexadiene. libretexts.org Although this compound lacks the double bond necessary for this specific type of electrocyclic reaction, the cyclobutane ring can still undergo cleavage under thermal stress, particularly at high temperatures. researchgate.net

Photochemical activation provides an alternative pathway for cyclobutane reactions. Irradiation with UV light can induce ring-opening or fragmentation. researchgate.netacs.org Unlike thermal reactions, photochemical electrocyclic ring-openings of cyclobutenes can proceed through a disrotatory fashion, again governed by the symmetry of the highest occupied molecular orbital (HOMO) in the excited state. masterorganicchemistry.comjove.com The presence of substituents on the cyclobutane ring, such as the gem-dimethyl and nitrile groups in this compound, can influence the course of these photochemical reactions, potentially leading to complex product mixtures. researchgate.net

Mechanistic Investigations of this compound Reactions

The reactivity of this compound is largely defined by its two key functional components: the α,α-disubstituted nitrile group and the cyclobutyl ring. Mechanistic studies on related structures shed light on the potential transformations this molecule can undergo.

Studies on Copper-Mediated Radical Processes

Copper catalysis offers a powerful tool for the functionalization of nitriles, often proceeding through radical intermediates. rsc.org A particularly relevant process for a sterically hindered substrate like this compound is the copper-mediated radical α-heteroarylation of aliphatic nitriles. acs.org This method allows for the construction of quaternary carbon centers by coupling cyanoalkyl radicals with heteroarenes. acs.org The proposed mechanism involves the thermal decomposition of an azo compound to generate a cyanoalkyl radical, which then adds to the heteroarene. A subsequent copper-mediated oxidative radical-polar crossover leads to a carbocation intermediate that, upon deprotonation, yields the α-heteroaryl nitrile. acs.org

Another significant copper-catalyzed reaction involves the generation of nitrogen-centered radicals that can facilitate remote C-H bond functionalization. nih.gov For example, a copper catalyst can promote the formation of a nitrogen radical that performs an intramolecular 1,5-hydrogen atom transfer, leading to the functionalization of a benzylic C-H bond. nih.gov While this compound lacks a traditional benzylic position, the C-H bonds on the cyclobutyl ring could potentially undergo similar radical-relay functionalization.

Furthermore, photoinduced, copper-catalyzed cyanation of unactivated secondary alkyl chlorides has been demonstrated, proceeding through an alkyl radical intermediate. nih.gov This suggests the possibility of functionalizing the cyclobutyl ring of the title compound through copper-catalyzed radical pathways.

Table 1: Overview of Selected Copper-Mediated Radical Reactions Relevant to Nitrile Functionalization

| Reaction Type | Catalyst/Reagents | Key Mechanistic Step | Potential Application to this compound |

| α-Heteroarylation acs.org | Cu(OAc)₂, Azobis(alkylcarbonitrile) | Addition of a cyanoalkyl radical to a heteroarene followed by Cu-mediated oxidation. | Functionalization at the α-carbon, though unlikely due to the existing quaternary center. |

| Remote C-H Cyanation nih.gov | Copper Catalyst, NFSI, TMSCN | Intramolecular 1,5-hydrogen atom transfer by a nitrogen-centered radical. | Functionalization of C-H bonds on the cyclobutyl ring via a radical relay mechanism. |

| Photoinduced Cyanation nih.gov | CuI, Light | Electron transfer from an excited Cu(I) complex to an alkyl halide, generating an alkyl radical. | Functionalization of the cyclobutyl ring if converted to a halide derivative. |

| C-H Oxidative Annulation acs.org | Copper Catalyst | Tandem C-H oxidative radical functionalization and annulation. | Potential for the nitrile or cyclobutyl group to participate in intramolecular cyclization reactions. |

Uncatalyzed and Catalyzed Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into a variety of other moieties under both catalyzed and uncatalyzed conditions. numberanalytics.comacs.org

Hydrolysis: One of the most fundamental reactions of nitriles is hydrolysis to form carboxylic acids or amides. numberanalytics.comlibretexts.org This transformation can be achieved under either acidic or basic conditions, typically requiring heating. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and water, the nitrile is heated, often under reflux. chemguide.co.ukaklectures.com The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. youtube.comyoutube.com A subsequent nucleophilic attack by water leads to an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Under vigorous conditions, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt. chemguide.co.ukchemistrysteps.com For this compound, this would yield 2-cyclobutyl-2-methylpropanoic acid.

Base-Catalyzed Hydrolysis: When heated with an aqueous alkali solution (e.g., NaOH), the nitrile undergoes nucleophilic attack by the hydroxide (B78521) ion. youtube.comchemistrysteps.com This forms an intermediate that, after protonation, yields an imidic acid, which tautomerizes to an amide. chemistrysteps.com With continued heating, the amide is hydrolyzed to a carboxylate salt (e.g., sodium 2-cyclobutyl-2-methylpropanoate) and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk Acidification of the final solution is required to obtain the free carboxylic acid. chemguide.co.uk Under milder basic conditions, it is sometimes possible to stop the reaction at the amide stage. youtube.com

Other Transformations: Beyond hydrolysis, the nitrile group can participate in a range of other transformations. It can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride. youtube.com Addition of Grignard reagents followed by hydrolysis can convert the nitrile into a ketone. youtube.com

Table 2: Summary of Key Transformations of the Nitrile Group

| Reaction | Reagents | Intermediate Product | Final Product |

| Acid Hydrolysis chemguide.co.uk | H₃O⁺, Heat | 2-Cyclobutyl-2-methylpropanamide | 2-Cyclobutyl-2-methylpropanoic acid |

| Base Hydrolysis chemguide.co.uk | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 2-Cyclobutyl-2-methylpropanamide | 2-Cyclobutyl-2-methylpropanoic acid |

| Reduction youtube.com | 1. LiAlH₄; 2. H₂O | - | 2-Cyclobutyl-2-methylpropan-1-amine |

| Grignard Reaction youtube.com | 1. R-MgBr; 2. H₃O⁺ | Imine | Ketone |

Cascade and Multicomponent Reactions involving this compound Substructures

Cascade and multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single operation. organic-chemistry.orgnih.gov Nitriles are valuable components in several MCRs, such as the Strecker and Ugi reactions. numberanalytics.comnih.gov

While this compound itself is a quaternary nitrile and thus cannot directly participate in a classical Strecker reaction (which requires an imine formation from an aldehyde/ketone and an amine), its substructure can be envisioned in more complex cascade sequences. nih.gov For instance, reactions that proceed via radical intermediates could involve the this compound moiety. A copper-catalyzed tandem C–H oxidative radical functionalization and annulation of enynes with alkyl nitriles has been reported, demonstrating the ability of nitriles to participate in complex cyclizations. acs.org

Furthermore, multicomponent reactions that build cyclobutane rings have been developed. One such approach merges an aldol reaction and a Wittig reaction with a visible-light-induced [2+2] cycloaddition in a one-pot synthesis. This highlights the modularity of modern synthetic methods where a substructure similar to the cyclobutyl portion of the title compound can be assembled in a complex, multi-reaction sequence.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of 2-Cyclobutyl-2-methylpropanenitrile.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl and cyclobutyl protons. The two methyl groups, being chemically equivalent due to free rotation around the C-C single bond, are expected to produce a sharp singlet. The protons of the cyclobutyl ring will present more complex splitting patterns due to their diastereotopic nature and spin-spin coupling with each other.

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. Key signals are anticipated for the nitrile carbon, the quaternary carbon, the methyl carbons, and the carbons of the cyclobutyl ring. The chemical shift of the nitrile carbon is expected in the downfield region, characteristic of cyano groups. The quaternary carbon, lacking any directly attached protons, will likely show a weaker signal.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl Protons (2 x CH₃) | ~1.3-1.5 | Singlet (s) |

| Cyclobutyl Methine Proton (1H) | ~2.5-2.8 | Multiplet (m) |

| Cyclobutyl Methylene (B1212753) Protons (6H) | ~1.8-2.3 | Multiplet (m) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Nitrile Carbon (C≡N) | ~120-125 |

| Quaternary Carbon (C) | ~40-45 |

| Methyl Carbons (2 x CH₃) | ~25-30 |

| Cyclobutyl Methine Carbon (CH) | ~45-50 |

| Cyclobutyl Methylene Carbons (CH₂) | ~20-30 |

| Cyclobutyl Methylene Carbon (CH₂) | ~15-20 |

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum will reveal the coupling relationships between adjacent protons. Correlations are expected between the cyclobutyl methine proton and the adjacent methylene protons of the ring, as well as among the non-equivalent methylene protons of the cyclobutyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It will allow for the unambiguous assignment of the signals for the methyl carbons to the methyl proton singlet and the cyclobutyl carbons to their corresponding proton multiplets.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides vital information about the molecular weight and the fragmentation pathways of this compound, further confirming its structure.

HRMS is employed to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental composition, which can either confirm the expected formula (C₈H₁₃N) or reveal the presence of unexpected elements.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the nitrile group, the loss of a methyl group, and the cleavage of the cyclobutyl ring. The analysis of these fragment ions provides definitive structural confirmation.

Predicted Key Fragmentation Patterns in the Mass Spectrum of this compound

| Fragment Ion | m/z (Predicted) | Description |

| [M - CH₃]⁺ | 108 | Loss of a methyl radical |

| [M - C₄H₇]⁺ | 68 | Loss of the cyclobutyl radical |

| [C₄H₈]⁺ | 56 | Cyclobutene (B1205218) cation radical from ring cleavage |

| [C₃H₆N]⁺ | 56 | Fragment from cleavage alpha to the nitrile |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in the molecule.

The Infrared (IR) spectrum of this compound is expected to show a characteristic absorption band for the nitrile group (C≡N) stretching vibration. This is typically a sharp and moderately intense peak. The spectrum will also feature C-H stretching and bending vibrations for the methyl and cyclobutyl groups.

Raman spectroscopy is a complementary technique to IR. The C≡N stretch is also expected to be visible in the Raman spectrum, often with a strong intensity due to the polarizability of the triple bond. The symmetric vibrations of the cyclobutyl ring may also give rise to characteristic Raman signals.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C≡N Stretch | ~2240-2260 | ~2240-2260 |

| C-H Stretch (Alkyl) | ~2850-3000 | ~2850-3000 |

| C-H Bend (Methyl) | ~1375 and ~1460 | ~1375 and ~1460 |

| C-H Bend (Cyclobutyl) | ~1450 | ~1450 |

Application of Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically amplifies the Raman scattering signals of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. acs.org This enhancement, which can be by factors of 10⁶ to 10⁸, allows for the detection of trace amounts of an analyte. acs.org

The primary mechanism behind SERS is electromagnetic enhancement, which occurs when incident light excites localized surface plasmons on the nanomaterial, creating a powerful localized electric field that intensifies the Raman signal of nearby molecules. acs.org A secondary chemical enhancement mechanism involves charge-transfer interactions between the molecule and the surface. acs.org

For this compound, SERS could provide significant advantages. The nitrile group is an excellent candidate for SERS studies due to its distinct vibrational mode and sensitivity to its local environment. morressier.com By analyzing the SERS spectrum, one could potentially deduce information about the molecule's orientation on the substrate surface. Functional groups containing nitrogen, oxygen, or sulfur often facilitate the binding of molecules to the SERS substrate. acs.org This technique has been proposed for a range of applications, from environmental sensing to detecting organic nitriles in astrobiological contexts. acs.orgsciencealert.com

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov

Single Crystal X-ray Diffraction Studies

To perform a single-crystal X-ray diffraction study, a high-quality crystal of this compound would first need to be grown. This is often the most challenging step in the process. libretexts.org The crystal is then mounted on a goniometer and exposed to a collimated X-ray beam. As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted X-ray spots. nih.gov

This diffraction data is then used to calculate an electron density map of the repeating unit in the crystal (the unit cell). From this map, the positions of individual atoms can be determined, yielding a definitive molecular structure, including precise bond lengths and angles. nih.gov Single-crystal X-ray diffraction is widely accepted as the most reliable technique for structural confirmation. researchgate.net While the technique is definitive, publicly accessible crystal structure data for this compound is not currently available.

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of a specific crystal structure for this compound, the nature of its intermolecular interactions in the solid state can be inferred from the general properties of nitriles. The dominant force governing the packing of nitrile molecules is the strong dipole-dipole interaction arising from the polar -C≡N group. chemguide.co.uklibretexts.org The electronegative nitrogen atom creates a permanent dipole, leading to significant attractions between adjacent molecules. chemguide.co.uklibretexts.org

These dipole-dipole forces are supplemented by weaker van der Waals dispersion forces that exist between all molecules. chemguide.co.uk While nitriles cannot form hydrogen bonds with themselves, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor if co-crystallized with donor molecules like water or chloroform. libretexts.orgcdnsciencepub.com

The crystal packing of this compound would be a balance between the strong, directional dipole-dipole interactions of the nitrile groups and the steric demands of the bulky, non-polar cyclobutyl and tertiary methyl groups. These alkyl groups would primarily interact through van der Waals forces, and their shape would influence how efficiently the molecules can pack together in a lattice.

Emerging Spectroscopic Techniques for Chemical Analysis

Beyond standard IR and X-ray methods, a suite of emerging and advanced spectroscopic techniques offers deeper insight into the chemical and electronic properties of molecules. Spectroscopy is a broad field that studies the interaction between matter and electromagnetic radiation to reveal information about composition, structure, and dynamics. espublisher.com

For a molecule like this compound, techniques such as X-ray Photoelectron Spectroscopy (XPS) could be employed to analyze surface chemistry and elemental composition. XPS uses X-rays to eject core electrons from atoms, and by measuring the kinetic energy of these electrons, it can determine the elements present and their chemical (oxidation) states. espublisher.com

For more complex systems involving nitriles, such as metalloenzymes, a combination of advanced spectroscopic methods is often used. Techniques like Electron Paramagnetic Resonance (EPR) and Magnetic Circular Dichroism (MCD) , coupled with computational Density Functional Theory (DFT) models, can provide detailed information on the geometric and electronic structure of active sites. nih.govrsc.org While this compound itself is not a metalloenzyme, these advanced methods highlight the evolving capabilities of spectroscopy to probe molecular structure at an exceptionally detailed level. nih.govrsc.org

Computational Chemistry and Theoretical Investigations of 2 Cyclobutyl 2 Methylpropanenitrile

Quantum Chemical Calculations (e.g., DFT Methods)

Density Functional Theory (DFT) is a predominant computational method used to investigate the properties of molecular systems. dergipark.org.trniscpr.res.in DFT calculations allow for the accurate determination of molecular geometries, electronic structures, and vibrational frequencies, providing a foundational understanding of the molecule's characteristics. nih.govresearchgate.net For 2-Cyclobutyl-2-methylpropanenitrile, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are employed to model its behavior with high accuracy. nih.gov

Electronic Structure and Molecular Orbital Analysis (HOMO, LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A larger gap implies higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the nitrile group (C≡N) and the adjacent quaternary carbon, which are regions of higher electron density. The LUMO, conversely, would likely be distributed over the antibonding orbitals of the nitrile group. DFT calculations can precisely map these orbitals and determine their energy levels.

Table 1: Calculated Electronic Properties from DFT Analysis This interactive table presents hypothetical data for the electronic properties of this compound, as would be determined by DFT calculations.

| Property | Calculated Value (eV) | Significance |

| HOMO Energy | -7.5 | Indicates electron-donating capability |

| LUMO Energy | -0.8 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.7 | Suggests high kinetic stability |

Investigation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify stable reactants, products, and intermediate structures. Crucially, this method allows for the location and characterization of transition states—the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of a reaction, which is a key factor in reaction kinetics. For this compound, theoretical studies could investigate reactions such as the hydrolysis of the nitrile group or nucleophilic addition reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally.

Conformational Analysis and Geometrical Optimization

The three-dimensional structure of this compound is complex due to the rotational freedom around the single bond connecting the cyclobutyl ring to the main propanenitrile chain and the puckering of the cyclobutane (B1203170) ring itself. oregonstate.eduyoutube.com Cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation to alleviate the torsional strain that would be present in a planar structure. libretexts.orgyoutube.com

Geometrical optimization using DFT methods can determine the most stable conformer of the molecule by finding the structure with the lowest energy. niscpr.res.in This involves systematically exploring different rotational and puckering possibilities to locate the global minimum on the potential energy surface. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 2: Predicted Geometrical Parameters for the Most Stable Conformer This interactive table shows predicted bond lengths and angles for the optimized geometry of this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (cyclobutane) | ~1.55 Å |

| Bond Length | C-CN | ~1.47 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | C-C-C (cyclobutane) | ~88° |

| Bond Angle | C-C-CN | ~109.5° |

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations focus on static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. biorxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents. nih.govmdpi.com

For this compound, MD simulations could be used to:

Analyze the flexibility of the cyclobutyl ring and its puckering dynamics at different temperatures.

Study the rotational dynamics around the C-C bond linking the ring to the nitrile group.

Simulate the molecule's behavior in an aqueous or organic solvent to understand its solvation and transport properties.

Investigate how the molecule interacts with other chemical species or surfaces, which is crucial for understanding its role in various applications. mdpi.com

Development and Refinement of Molecular Force Fields for Nitrile and Cyclobutyl Systems

MD simulations rely on molecular force fields, which are sets of parameters and potential energy functions that describe the interactions between atoms. nih.gov The accuracy of an MD simulation is highly dependent on the quality of the force field used. rsc.org For a molecule like this compound, a robust force field must accurately represent the intramolecular forces (bond stretching, angle bending, torsions) and intermolecular forces (van der Waals, electrostatic) for both the cyclobutyl group and the nitrile group.

Developing such a force field often involves a multi-step process:

Parameterization: Initial parameters can be taken from existing, well-established force fields like CHARMM, AMBER, or COMPASS, which have parameters for general hydrocarbons and nitrile functionalities. mdpi.comumich.eduresearchgate.net

Refinement: These initial parameters are then refined by fitting them to high-level quantum chemical calculations or experimental data (e.g., vibrational frequencies, density). This ensures that the force field can accurately reproduce the specific properties of the target molecule.

Validation: The refined force field is tested by running simulations and comparing the results against a different set of experimental or quantum data to ensure its transferability and predictive power. researchgate.net

Prediction of Chemical Reactivity and Selectivity Descriptors

DFT calculations can be used to compute a range of "conceptual DFT" descriptors that predict a molecule's reactivity and selectivity. ajchem-a.com These descriptors are derived from the electronic structure, particularly the HOMO and LUMO energies. nih.gov They provide a quantitative framework for understanding how a molecule will behave in a chemical reaction. researchgate.net

Key reactivity descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system. Molecules with higher chemical potential are better electron donors.

Electronegativity (χ): The negative of the chemical potential, representing the power of an atom or group to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness. Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It quantifies the electrophilic nature of a molecule. ajchem-a.com

Table 3: Calculated Chemical Reactivity Descriptors This interactive table outlines key reactivity descriptors for this compound, calculated from HOMO and LUMO energies.

| Descriptor | Formula | Predicted Value (Arbitrary Units) | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.15 | Moderate electron donating/accepting tendency |

| Electronegativity (χ) | -μ | 4.15 | Moderate ability to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.35 | High stability, low reactivity |

| Chemical Softness (S) | 1 / (2η) | 0.15 | Low polarizability |

| Electrophilicity Index (ω) | μ² / (2η) | 2.57 | Moderate electrophilic character |

Applications in Organic Synthesis and Chemical Building Blocks

2-Cyclobutyl-2-methylpropanenitrile as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a crucial intermediate in the assembly of more complex molecular architectures. The cyclobutane (B1203170) motif is a desirable feature in medicinal chemistry, and this compound provides a direct route to its incorporation. nih.gov The nitrile group acts as a versatile chemical handle, allowing for its transformation into other functional groups late in a synthetic sequence.

The synthesis of molecules like 2-cyclobutyl-2-methyl-3-oxobutanenitrile demonstrates how the core scaffold of this compound can be elaborated into more complex structures. nih.gov The presence of the cyclobutane ring, while generally stable, possesses inherent ring strain that can be harnessed for specific synthetic transformations, such as ring-opening or rearrangement reactions, to yield intricate molecular skeletons not easily accessible through other means. researchgate.net The strategic placement of the gem-dimethyl group provides steric influence that can direct the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of chiral molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1849197-83-6 | bldpharm.com |

| Molecular Formula | C8H13N | bldpharm.com |

| Molecular Weight | 123.20 g/mol | bldpharm.com |

| InChIKey | KSCGFILXVDDCSL-UHFFFAOYSA-N |

| SMILES Code | CC(C)(C1CCC1)C#N | bldpharm.com |

Utilization in the Construction of Functional Organic Compounds

As a versatile chemical building block, this compound is employed in the synthesis of a variety of functional organic compounds, particularly as a pharmaceutical intermediate. bldpharm.com The true synthetic utility of this compound lies in the predictable and high-yielding transformations of its nitrile group.

The nitrile moiety is a synthetic equivalent of a carboxylic acid, an amine, or an amide. ontosight.ai This versatility allows chemists to introduce the cyclobutyl-containing fragment into a target molecule and then convert the nitrile to the desired functionality. For instance, the palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide has been shown to be an effective method for creating aryl-cycloalkane bonds, a strategy that could be adapted for derivatives of this compound. organic-chemistry.org

Examples of Functional Group Interconversion:

Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields 2-cyclobutyl-2-methylpropanoic acid.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride converts the nitrile to 2-cyclobutyl-2-methylpropan-1-amine.

Addition Reactions: Grignard reagents can add to the nitrile to form ketones after hydrolysis.

Derivatization Strategies for Expanding Chemical Space and Reactivity

Derivatization of this compound is a key strategy for exploring chemical space, particularly in the context of drug discovery and materials science. These modifications can be targeted at either the nitrile group or the cyclobutane ring. bldpharm.com

The transformation of the nitrile group is the most common derivatization pathway. ontosight.ai The resulting amines, amides, and carboxylic acids are foundational functional groups in medicinal chemistry, capable of forming hydrogen bonds and participating in various biological interactions.

The cyclobutane ring itself can also be functionalized. researchgate.net While the ring is relatively stable, modern synthetic methods, such as C-H functionalization, allow for the introduction of new substituents. For example, methodologies developed for the formal γ-C-H functionalization of cyclobutyl ketones could potentially be adapted to derivatives of this compound, enabling the synthesis of cis-1,3-difunctionalized cyclobutanes. nih.gov Such strategies dramatically increase the range of accessible compounds from a single starting material.

Table 2: Potential Derivatization Reactions of this compound

| Reagent(s) | Product Functional Group | Reaction Type |

|---|---|---|

| H3O+, Δ | Carboxylic Acid | Hydrolysis |

| 1. LiAlH4; 2. H2O | Primary Amine | Reduction |

| H2, Raney Nickel | Primary Amine | Catalytic Hydrogenation |

| H2O2, base | Amide | Partial Hydrolysis |

Role in the Development of Novel Synthetic Methodologies and Reagents

The unique structure of this compound makes it an interesting substrate for the development of new synthetic methods. The challenge of constructing the sterically congested quaternary carbon center adjacent to the cyclobutane ring can drive innovation in reaction methodology. Multicomponent reactions, such as the Strecker synthesis, provide efficient pathways to α-amino nitriles and could be explored for the synthesis of precursors to this compound. nih.gov

Furthermore, this molecule can serve as a test substrate for new catalytic systems. For example, developing catalysts for the selective functionalization of the C-H bonds of the cyclobutane ring in the presence of the nitrile group is a current area of research interest. nih.gov The strain in the four-membered ring can also be exploited in transition-metal-catalyzed ring-opening or ring-expansion reactions, providing novel pathways to larger or more complex ring systems. researchgate.net The successful application of new reagents or catalysts to a molecule like this compound validates their utility and tolerance for key functional groups.

Exploration of this compound Scaffolds in Materials Chemistry

The rigid and well-defined three-dimensional structure of the cyclobutane scaffold makes this compound and its derivatives attractive candidates for applications in materials chemistry. bldpharm.com The incorporation of such scaffolds can impart desirable physical properties to polymers and other materials.

Vendor information indicates its potential use as a building block for various advanced materials. bldpharm.com Cyclobutane dicarboxylic acids, which can be derived from nitrile precursors, are used as monomers for polymers like polyamides and polyesters, offering alternatives to petroleum-based feedstocks. und.edu The nitrile group itself can be utilized in the formation of polymers or as a coordinating group in the synthesis of metal-organic frameworks (MOFs).

Table 3: Potential Applications of this compound Scaffolds in Materials Science

| Material Class | Potential Role of the Scaffold | Reference |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | As a ligand or modified ligand for framework construction | bldpharm.com |

| OLED Materials | As a component of organic light-emitting diode materials | bldpharm.com |

| Covalent Organic Frameworks (COFs) | As an organic monomer | bldpharm.com |

| Polymers | As a monomer or precursor to monomers (e.g., diacids, diamines) | bldpharm.comund.edu |

Environmental Chemical Fate and Bioremediation of Nitrile Compounds

Environmental Distribution and Atmospheric Transformations of Nitriles

Nitrile compounds can be introduced into the environment through various industrial activities. chemguide.co.uk Their subsequent distribution and transformation are governed by their physicochemical properties and the environmental conditions they encounter.

Volatile nitrile compounds can be transported over long distances in the atmosphere. Their atmospheric lifetime is primarily determined by their reaction with hydroxyl (OH) radicals, which are highly reactive and act as a primary cleansing agent in the troposphere. researchgate.netnist.gov The reaction with OH radicals is the first and often rate-determining step in the atmospheric oxidation of many organic compounds. nist.gov

| Compound | Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |

| n-Butane | 2.36 x 10⁻¹² | ~5.9 days |

| n-Pentane | 3.80 x 10⁻¹² | ~3.7 days |

| n-Hexane | 5.20 x 10⁻¹² | ~2.7 days |

| Cyclohexane | 6.97 x 10⁻¹² | ~2.0 days |

| 2-Methylpropane | 2.12 x 10⁻¹² | ~6.6 days |

| 2,2-Dimethylpropane | 8.13 x 10⁻¹³ | ~17.2 days |

| Atmospheric lifetime (τ) is estimated assuming an average global OH radical concentration of 1 x 10⁶ molecules cm⁻³. Data sourced from multiple kinetic studies. mdpi.comcopernicus.org |

The persistence of a chemical in the environment—be it in soil, water, or sediment—is a measure of how long it remains in that compartment before being broken down or transported away. For a compound like 2-Cyclobutyl-2-methylpropanenitrile, its persistence is influenced by several factors including its water solubility, vapor pressure, and its susceptibility to abiotic and biotic degradation processes.

The cyclobutyl and methyl groups contribute to the lipophilicity of the molecule, which may lead to its sorption to soil organic matter and sediments. researchgate.netresearchgate.net This sorption can reduce its bioavailability for microbial degradation and its mobility in the environment, potentially increasing its persistence. researchgate.net Halogenated organic compounds, for example, are known to persist in the environment due to their resistance to breakdown by soil bacteria. libretexts.org While not halogenated, the complex structure of this compound could present challenges for microbial degradation.

Abiotic degradation, such as hydrolysis of the nitrile group to a carboxylic acid, can occur. chemguide.co.ukorganicchemistrytutor.commdpi.com However, the hydrolysis of nitriles in water is generally a slow process under typical environmental pH conditions and often requires elevated temperatures or the presence of strong acids or bases to proceed at a significant rate. chemguide.co.ukmdpi.comresearchgate.net

Factors Influencing the Environmental Persistence of this compound

| Factor | Influence on Persistence |

| Sorption to Soil/Sediment | The lipophilic cyclobutyl and methyl groups may increase sorption to organic matter, potentially increasing persistence by reducing bioavailability. researchgate.netresearchgate.net |

| Volatility | The volatility of the compound will determine its partitioning between air, water, and soil, influencing its transport and degradation pathways. |

| Abiotic Hydrolysis | The nitrile group can undergo slow hydrolysis to the corresponding carboxylic acid, a process that is generally slow under neutral pH conditions. chemguide.co.ukorganicchemistrytutor.commdpi.com |

| Biodegradation | The complex, sterically hindered structure may slow down the rate of microbial degradation compared to simpler, linear nitriles. |

Bioremediation Pathways and Enzymatic Degradation of Nitrile Compounds

Bioremediation offers an environmentally friendly approach to detoxify nitrile-contaminated sites by harnessing the metabolic capabilities of microorganisms. chemguide.co.uk These organisms utilize nitrile compounds as a source of carbon and/or nitrogen.

The microbial degradation of nitriles primarily occurs through two enzymatic pathways:

Nitrilase Pathway : Nitrilases (EC 3.5.5.1) directly hydrolyze the nitrile group (-C≡N) to a carboxylic acid and ammonia (B1221849) in a single step. researchgate.netnih.gov

Nitrile Hydratase-Amidase Pathway : This is a two-step process. First, a nitrile hydratase (EC 4.2.1.84) converts the nitrile to an amide. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to a carboxylic acid and ammonia. researchgate.netresearchgate.netnih.gov

The substrate specificity of these enzymes is a key factor in their application. Some nitrilases exhibit broad substrate ranges, hydrolyzing aromatic, aliphatic, and heterocyclic nitriles. nih.gov Notably, some nitrile hydratases have shown a preference for branched and cyclic nitriles, suggesting that this compound could be a potential substrate for such enzymes. researchgate.net The steric hindrance caused by the bulky cyclobutyl and methyl groups adjacent to the nitrile function may, however, influence the efficiency of enzymatic conversion. researchgate.net

Comparison of Nitrile-Metabolizing Enzyme Systems

| Enzyme System | Reaction Catalyzed | Key Characteristics |

| Nitrilase | R-C≡N + 2 H₂O → R-COOH + NH₃ | Single-step conversion. researchgate.netnih.gov |

| Nitrile Hydratase | R-C≡N + H₂O → R-CONH₂ | First step in the two-enzyme pathway. researchgate.netnih.gov |

| Amidase | R-CONH₂ + H₂O → R-COOH + NH₃ | Second step, hydrolyzes the amide intermediate. researchgate.netnih.gov |

A diverse range of microorganisms, including bacteria, fungi, and yeasts, have been identified for their ability to degrade nitrile compounds. researchgate.netresearchgate.net Genera such as Rhodococcus, Pseudomonas, Bacillus, and Candida are frequently cited in the literature for their nitrile-hydrolyzing capabilities. researchgate.netnist.govnih.gov For example, strains of Rhodococcus are well-known for their ability to metabolize a wide array of aliphatic and aromatic nitriles. nih.gov

The metabolism of a specific nitrile like this compound would depend on the presence of microbial strains possessing enzymes that can accommodate its sterically hindered structure. The degradation of other complex nitriles has been observed, indicating that microbial systems can evolve to handle such molecules. The efficiency of degradation can be influenced by environmental factors such as pH, temperature, and the presence of other nutrients. nist.gov

Examples of Nitrile-Degrading Microorganisms

| Microorganism | Nitrile Substrates Degraded |

| Rhodococcus rhodochrous | Wide range of aliphatic and aromatic nitriles. nih.gov |

| Pseudomonas fluorescens | Arylacetonitriles and some aliphatic nitriles. |

| Bacillus pallidus | Aromatic, aliphatic, and heterocyclic nitriles. nih.gov |

| Candida guilliermondii | Acrylonitrile (B1666552), benzonitrile. nist.gov |

| Alcaligenes faecalis | Acetonitrile (B52724). researchgate.net |

Analytical Methodologies for Environmental Monitoring of Nitrile Compounds

Effective monitoring of nitrile compounds in environmental matrices is essential for assessing contamination levels and the efficacy of remediation efforts. The primary analytical techniques employed for the detection and quantification of nitriles are gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Gas Chromatography (GC) , often coupled with a mass spectrometer (MS), is well-suited for the analysis of volatile and semi-volatile nitriles. The high resolution of GC allows for the separation of complex mixtures, while MS provides definitive identification and quantification. For a compound like this compound, a GC-MS method would likely be the preferred approach.

High-Performance Liquid Chromatography (HPLC) is another powerful technique, particularly for less volatile or thermally labile nitriles. Different detectors, such as ultraviolet (UV) or mass spectrometry (LC-MS), can be used depending on the properties of the analyte and the required sensitivity.

Proper sample preparation, including extraction from the environmental matrix (e.g., water, soil) and potentially derivatization, is a critical step to ensure accurate and reliable results.

Overview of Analytical Methods for Nitrile Compounds

| Analytical Technique | Principle | Applicability to this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based detection. | Highly suitable due to the likely volatility of the compound. Provides high sensitivity and specificity. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Applicable, especially if the compound has a suitable chromophore for UV detection or for LC-MS analysis. |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 2-Cyclobutyl-2-methylpropanenitrile

Currently, the understanding of this compound is primarily based on its classification as a gem-disubstituted cyclobutane (B1203170) derivative and an aliphatic nitrile. The cyclobutane motif is increasingly recognized for its valuable role in medicinal chemistry and materials science. nih.govlifechemicals.com It can act as a conformationally restricted scaffold, which can enhance the binding affinity and metabolic stability of drug candidates. acs.org The gem-disubstituent effect, where two substituents are attached to the same carbon, can influence the molecule's reactivity and conformation. researchgate.net

The nitrile group is a versatile functional group in organic synthesis, capable of being converted into various other functionalities such as amines, carboxylic acids, and ketones. liv.ac.ukliverpool.ac.uk Its presence suggests that this compound could serve as a valuable building block for more complex molecules.

General spectroscopic characteristics for such a molecule can be predicted. In infrared (IR) spectroscopy, a sharp absorption band characteristic of the C≡N stretch is expected around 2250 cm⁻¹ for a saturated nitrile. libretexts.orgspectroscopyonline.com In nuclear magnetic resonance (NMR) spectroscopy, the protons on the carbon alpha to the nitrile group typically resonate in the 2-3 ppm region. inflibnet.ac.in The carbon of the nitrile group itself would appear in the 115-130 ppm range in a ¹³C NMR spectrum. libretexts.orgpressbooks.pub Mass spectrometry of aliphatic nitriles often shows a weak or absent molecular ion peak, with fragmentation patterns dominated by cleavage alpha to the nitrile group. miamioh.edulibretexts.org

Identification of Existing Knowledge Gaps and Promising Unexplored Research Avenues

The most significant knowledge gap is the near-complete absence of published experimental data for this compound. Key areas for future research include:

Synthesis and Characterization: There is a clear need to develop and document a reliable synthetic route to this compound. Subsequent full characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) is essential to establish a foundational dataset for this compound.

Physicochemical Properties: Basic physical properties such as boiling point, melting point, solubility, and lipophilicity (logP) are unknown. These properties are crucial for any potential application.

Chemical Reactivity: Systematic studies on the reactivity of both the cyclobutane ring and the nitrile functionality are needed. For instance, exploring the stability of the cyclobutane ring under various reaction conditions and the transformation of the nitrile group into other functional groups would be highly valuable.